molecular formula C13H11F3N2O3 B6315978 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% CAS No. 1893784-17-2

1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95%

Cat. No.: B6315978
CAS No.: 1893784-17-2
M. Wt: 300.23 g/mol
InChI Key: PNRYZGLLGKNEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% (MTP-PCA) is an organic compound that is used for a variety of scientific and research purposes. It is a white, crystalline solid that is water-soluble and has a melting point of 140°C. MTP-PCA is used in a number of applications, including synthesis and research in the fields of organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including drugs and other pharmaceuticals. It is also used in the synthesis of biologically active compounds, such as peptides, peptidomimetics, and peptidoglycans. Additionally, it is used in the synthesis of fluorescent dyes and other materials for use in microscopy and other imaging techniques.

Mechanism of Action

1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is an organic compound that acts as a catalyst in the reactions of organic compounds. It acts as a proton donor, which helps to facilitate the formation of new bonds between molecules. This process is known as proton transfer and is essential for the synthesis of many organic compounds.
Biochemical and Physiological Effects
1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% can induce apoptosis in certain cancer cell lines, suggesting that it may have potential as a therapeutic agent for certain types of cancer. Additionally, it has been shown to have anti-inflammatory and anti-oxidant effects in vitro, suggesting that it may have potential as an anti-inflammatory and anti-oxidant agent.

Advantages and Limitations for Lab Experiments

1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is a highly versatile compound that is used in a variety of laboratory experiments. Its advantages include its low toxicity, low cost, and ease of use. However, it is important to note that 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is a highly reactive compound and should be handled with care. Additionally, it is important to note that 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is not water-soluble and should not be used in aqueous solutions.

Future Directions

The potential applications of 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% are vast and are still being explored. Some potential future directions for research include further exploration of its potential as a therapeutic agent for certain types of cancer, as well as its potential as an anti-inflammatory and anti-oxidant agent. Additionally, further research could be done to explore its potential applications in the synthesis of other organic compounds, such as peptides and peptidomimetics. Finally, further research could be done to explore the potential applications of 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% in the synthesis of fluorescent dyes and other materials for use in microscopy and other imaging techniques.

Synthesis Methods

1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95% is synthesized via a two-step process. The first step involves the reaction of 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid (MPCA) with 4-trifluoromethylphenol (TFMP) in the presence of sulfuric acid. This reaction produces a trifluoromethylated pyrazole derivative, which is then reacted with anhydrous sodium acetate and acetic acid to yield the final product, 1-Methyl-5-(4-trifluoromethyl-phenoxymethyl)-1H-pyrazole-3-carboxylic acid, 95%.

Properties

IUPAC Name

1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c1-18-9(6-11(17-18)12(19)20)7-21-10-4-2-8(3-5-10)13(14,15)16/h2-6H,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRYZGLLGKNEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)COC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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